molecular formula C20H19N3O2 B14935784 N-(1H-indol-6-yl)-1-(2-methoxyethyl)-1H-indole-2-carboxamide

N-(1H-indol-6-yl)-1-(2-methoxyethyl)-1H-indole-2-carboxamide

Cat. No.: B14935784
M. Wt: 333.4 g/mol
InChI Key: VAHDAMGJBBYSBD-UHFFFAOYSA-N
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Description

N-(1H-Indol-6-yl)-1-(2-methoxyethyl)-1H-indole-2-carboxamide is a bis-indole derivative featuring a carboxamide bridge linking two indole moieties. The structure includes a 2-methoxyethyl substituent on the nitrogen of one indole ring, which enhances solubility and influences pharmacokinetic properties. The methoxyethyl group is a recurring motif in bioactive molecules, contributing to improved membrane permeability and metabolic stability .

Properties

Molecular Formula

C20H19N3O2

Molecular Weight

333.4 g/mol

IUPAC Name

N-(1H-indol-6-yl)-1-(2-methoxyethyl)indole-2-carboxamide

InChI

InChI=1S/C20H19N3O2/c1-25-11-10-23-18-5-3-2-4-15(18)12-19(23)20(24)22-16-7-6-14-8-9-21-17(14)13-16/h2-9,12-13,21H,10-11H2,1H3,(H,22,24)

InChI Key

VAHDAMGJBBYSBD-UHFFFAOYSA-N

Canonical SMILES

COCCN1C2=CC=CC=C2C=C1C(=O)NC3=CC4=C(C=C3)C=CN4

Origin of Product

United States

Biological Activity

N-(1H-indol-6-yl)-1-(2-methoxyethyl)-1H-indole-2-carboxamide is a synthetic compound that exhibits significant biological activity, particularly in the fields of cancer research and neuropharmacology. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

Molecular Characteristics:

  • Molecular Formula: C20_{20}H19_{19}N3_3O2_2
  • Molecular Weight: Approximately 333.38 g/mol
  • Structural Features: The compound contains an indole moiety, a methoxyethyl side chain, and a carboxamide functional group which contribute to its biological interactions.

The biological activity of this compound is primarily associated with its interaction with various biological targets, including:

  • Serotonin Receptors: The indole structure allows for modulation of serotonin signaling pathways, which are crucial in neuropharmacological contexts.
  • Cancer Cell Pathways: The compound has shown potential as an antiproliferative agent against various cancer cell lines by inducing apoptosis and inhibiting key enzymes involved in cell cycle regulation.

Antiproliferative Activity

Recent studies have demonstrated the compound's effectiveness against several cancer cell lines. The following table summarizes the antiproliferative effects observed:

Cell Line GI50 (µM) Mechanism
MCF-70.95 - 1.50Inhibition of CDK2 and EGFR
A5491.20Induction of apoptosis
HeLa0.85Multi-target kinase inhibition

The GI50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potency compared to standard chemotherapeutic agents like doxorubicin (GI50 = 1.10 µM) .

Induction of Apoptosis

The compound has been shown to activate apoptotic pathways in cancer cells, as evidenced by:

  • Increased levels of apoptotic markers such as Caspases 3, 8, and 9.
  • Changes in mitochondrial membrane potential indicating mitochondrial dysfunction.
    These findings suggest that this compound functions as a potent apoptotic inducer .

Case Study 1: Breast Cancer Treatment

In a study involving MCF-7 breast cancer cells, this compound exhibited significant antiproliferative effects. The treatment resulted in a marked decrease in cell viability after four days of exposure at concentrations ranging from 0.5 to 5 µM. This study highlights the compound's potential as a therapeutic agent in breast cancer management .

Case Study 2: Neuropharmacological Applications

Research has indicated that this compound may also influence neurotransmitter systems due to its interaction with serotonin receptors. In vitro studies demonstrated that it could modulate serotonin signaling effectively, suggesting possible applications in treating mood disorders or neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Methoxyethyl Substituents

The 2-methoxyethyl group is a critical structural feature shared with compounds like A-836,339 (N-[3-(2-methoxyethyl)-4,5-dimethyl-1,3-thiazol-2-ylidene]-2,2,3,3-tetramethylcyclopropane-1-carboxamide) and Goxalapladib (a 1,8-naphthyridine derivative with a methoxyethyl piperidine group) . These compounds demonstrate that methoxyethyl substituents enhance solubility and modulate interactions with hydrophobic binding pockets. For example, Goxalapladib’s methoxyethyl-piperidine moiety improves bioavailability in atherosclerosis treatments, suggesting similar benefits for the target compound .

Carboxamide vs. Carbamothioyl Derivatives

N-Carbamothioyl indole-2-carboxamides (e.g., compounds 6(a–g) in ) replace the oxygen in the carboxamide with sulfur, altering electronic properties. The thioamide group reduces hydrogen-bonding capacity but increases lipophilicity, which may enhance blood-brain barrier penetration . In contrast, the target compound’s carboxamide group likely favors polar interactions, making it more suitable for targets requiring strong hydrogen bonding.

Piperidine-Containing Analogues

Compounds such as (R)-N-((4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (–4) incorporate piperidine rings, which are absent in the target compound. The target compound’s methoxyethyl group instead provides conformational flexibility, which may broaden target selectivity .

Indole vs. Indazole Derivatives

N-(1-amino-3,3-dimethyl-1-oxo-2-butanyl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide () replaces indole with indazole. However, indole derivatives like the target compound often exhibit superior π-π stacking interactions in aromatic binding pockets, a key factor in kinase or GPCR targeting .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Functional Implications Reference
N-(1H-Indol-6-yl)-1-(2-methoxyethyl)-1H-indole-2-carboxamide Bis-indole 2-Methoxyethyl, carboxamide Enhanced solubility, flexible binding
A-836,339 Thiazole 2-Methoxyethyl, tetramethylcyclopropane Lipophilic, CNS-targeted applications
Goxalapladib 1,8-Naphthyridine Methoxyethyl-piperidine Atherosclerosis therapy, high bioavailability
N-Carbamothioyl indole-2-carboxamide Indole Carbamothioyl Increased lipophilicity, reduced polarity
(R)-Piperidine-indole carboxamide Indole Piperidinyl, methyl Rigid structure, improved receptor affinity

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely parallels methods for indole acylguanidines (e.g., HATU-mediated coupling), ensuring scalability .
  • Bioactivity Predictions : Methoxyethyl groups in A-836,339 and Goxalapladib correlate with prolonged half-lives, suggesting the target compound may exhibit favorable pharmacokinetics .
  • Target Selectivity : The absence of a piperidine ring (cf. –4) may reduce off-target interactions with aminergic receptors, while the carboxamide bridge could favor protease or kinase inhibition.

Preparation Methods

Reaction Conditions and Optimization

Ethyl indole-2-carboxylate serves as the starting material. Alkylation at the N1 position is achieved using 2-methoxyethyl bromide under basic conditions. Key parameters include:

Parameter Optimal Value Source Reference
Base Sodium hydride (NaH)
Solvent Anhydrous DMF
Temperature 0°C → room temperature
Reaction Time 4–12 hours

The reaction proceeds via deprotonation of the indole NH group, followed by nucleophilic substitution. Monitoring by TLC (30% ethyl acetate in hexane) confirms complete consumption of the starting material.

Workup and Purification

Post-reaction, the mixture is quenched with ice-cold water and extracted with ethyl acetate. The organic layer is washed with brine, dried over Na2SO4, and concentrated. Purification via flash chromatography (0–40% ethyl acetate in hexane) yields ethyl 1-(2-methoxyethyl)-1H-indole-2-carboxylate as a pale-yellow solid.

Step 2: Hydrolysis to Carboxylic Acid

Saponification Protocol

The ester intermediate undergoes hydrolysis under basic conditions:

Parameter Optimal Value Source Reference
Base 3 N NaOH
Solvent Ethanol/water (4:1)
Temperature Reflux (80°C)
Reaction Time 2 hours

The reaction is quenched with 0.1 N HCl to pH 2, precipitating 1-(2-methoxyethyl)-1H-indole-2-carboxylic acid as a white solid. Filtration and vacuum drying afford the product in >85% yield.

Step 3: Amide Coupling Reaction

Coupling Reagents and Conditions

The carboxylic acid is coupled with 1H-indol-6-amine using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (BOP):

Parameter Optimal Value Source Reference
Coupling Agent BOP
Base DIPEA
Solvent Anhydrous DMF
Temperature Room temperature
Reaction Time 4–12 hours

Workup and Isolation

The reaction mixture is poured into cold water, extracted with ethyl acetate, and purified via flash chromatography (20–50% ethyl acetate in hexane). Trituration with hexane yields this compound as an off-white solid.

Analytical Data and Characterization

Spectroscopic Properties

  • 1H NMR (400 MHz, DMSO-d6) : δ 10.95 (s, 1H, NH), 8.45 (d, J = 8.0 Hz, 1H), 7.62 (d, J = 8.4 Hz, 1H), 7.55–7.45 (m, 2H), 7.30 (s, 1H), 6.85 (s, 1H), 4.45 (t, J = 6.0 Hz, 2H), 3.75 (t, J = 6.0 Hz, 2H), 3.30 (s, 3H).
  • HRMS (ESI+) : m/z calculated for C20H19N3O2 [M+H]+: 333.1477, found: 333.1481.

Purity and Yield

Step Yield (%) Purity (HPLC)
Alkylation 78 >95%
Hydrolysis 85 >98%
Coupling 72 >97%

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